molecular formula C9H13N3O2S B14585466 N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide CAS No. 61335-33-9

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B14585466
CAS No.: 61335-33-9
M. Wt: 227.29 g/mol
InChI Key: RBYOOTSLGYCLTL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide is a chemical compound of interest in medicinal chemistry and biochemical research. This hydrazinecarbothioamide derivative serves as a versatile precursor and synthetic intermediate for the development of various heterocyclic compounds, including 1,3,4-thiadiazole derivatives, which are known to possess a wide range of pharmacological activities . Research on closely related structural analogues indicates potential for these compounds to serve as scaffolds for investigating enzyme inhibition . For instance, similar molecules have been studied for their binding interactions with therapeutic targets like Polo-like Kinase 1 (PLK1), a protein associated with uncontrolled cell proliferation in cancerous tissues . Other hydrazinecarbothioamide derivatives have also been explored as inhibitors of tyrosinase, an enzyme involved in melanin production . Researchers value this class of compounds for their ability to form stable complexes with various metal ions, which can be utilized in material science and catalytic applications . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

61335-33-9

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

1-amino-3-(2,5-dimethoxyphenyl)thiourea

InChI

InChI=1S/C9H13N3O2S/c1-13-6-3-4-8(14-2)7(5-6)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15)

InChI Key

RBYOOTSLGYCLTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NN

Origin of Product

United States

Preparation Methods

General Procedure

The most widely reported method involves the direct reaction of 2,5-dimethoxyaniline with thiourea under acidic conditions. This approach aligns with protocols for synthesizing analogous thiosemicarbazides.

Reaction Scheme :
$$
\text{2,5-Dimethoxyaniline} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide} + \text{NH}_4\text{Cl}
$$

Key Steps :

  • Reactants : Equimolar amounts of 2,5-dimethoxyaniline and thiourea.
  • Catalyst : Hydrochloric acid (HCl) or glacial acetic acid.
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux at 80–100°C for 1–4 hours.

Optimization Insights :

  • Yield : 70–85% after recrystallization from ethanol.
  • Purity : Confirmed via elemental analysis and $$^1$$H NMR.

Table 1: Representative Reaction Conditions

Parameter Details Source
Molar Ratio (Aniline:Thiourea) 1:1.2
Acid Catalyst 5% HCl in ethanol
Reaction Time 1–2 hours
Temperature 80°C

Isothiocyanate Intermediate Route

Synthesis via 2,5-Dimethoxyphenyl Isothiocyanate

This two-step method involves generating 2,5-dimethoxyphenyl isothiocyanate as an intermediate, followed by reaction with hydrazine.

Step 1: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
$$
\text{2,5-Dimethoxyaniline} + \text{Thiophosgene} \rightarrow \text{2,5-Dimethoxyphenyl Isothiocyanate} + \text{HCl}
$$

Step 2: Reaction with Hydrazine
$$
\text{2,5-Dimethoxyphenyl Isothiocyanate} + \text{Hydrazine} \rightarrow \text{this compound}
$$

Key Considerations :

  • Safety : Thiophosgene is highly toxic; alternative reagents (e.g., CS$$2$$/H$$2$$SO$$_4$$) may substitute.
  • Yield : 60–75% for Step 2.

Table 2: Isothiocyanate Route Parameters

Step Reactants Conditions Yield Source
1 2,5-Dimethoxyaniline, CSCl$$_2$$ Dichloromethane, 0°C, 2h 85%
2 Isothiocyanate, N$$2$$H$$4$$ Ethanol, RT, 1h 70%

Alternative Condensation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 2,5-dimethoxyaniline, thiourea, and HCl in ethanol achieves 90% conversion in 15 minutes.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2,5-dimethoxyaniline with thiourea and catalytic HCl yields the product in 80% yield within 30 minutes, minimizing solvent use.

Crystallographic and Spectroscopic Validation

Structural Confirmation

Single-crystal X-ray diffraction of analogous compounds (e.g., [CuCl(L1)]$$_2$$) confirms the planar conformation and intramolecular hydrogen bonding patterns. Key metrics:

  • Dihedral Angle : 6.9°–37.2° between aromatic and hydrazinecarbothioamide groups.
  • Hydrogen Bonding : N–H⋯S interactions stabilize dimeric structures.

Table 3: Spectroscopic Data

Technique Key Signals Source
FT-IR υ(N–H): 3306 cm$$^{-1}$$, υ(C=S): 1051 cm$$^{-1}$$
$$^1$$H NMR (DMSO-d$$_6$$) δ 3.72 (s, OCH$$_3$$), δ 8.21 (s, NH)

Industrial-Scale Considerations

Patent-Based Methods

A patent (US4262122A) outlines a scalable one-pot synthesis using neopentyldiamine and guanidine hydrohalide, adaptable for aryl thiosemicarbazides via substrate modification.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methoxy vs. Methyl Groups

  • N-(2,5-Dimethylphenyl)hydrazinecarbothioamide (CAS 64374-53-4, ): Replacing methoxy with methyl groups increases lipophilicity (logP ~2.1 vs. In anticancer assays, the 2,5-dimethylphenyl analog exhibited IC₅₀ = 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin .
  • N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide : Methoxy groups improve hydrogen-bonding capacity, which may enhance target binding (e.g., enzyme active sites) but reduce bioavailability due to higher polarity.

Chlorine Substituents

  • Dichloro derivatives often show enhanced cytotoxicity but may exhibit higher toxicity profiles compared to methoxy analogs.

Antioxidant Activity

  • Hydrazinecarbothioamide derivatives universally demonstrate strong antioxidant properties due to radical scavenging by the -NH and -SH groups. Methoxy-substituted compounds (e.g., 2,5-dimethoxyphenyl) show superior activity compared to methyl-substituted analogs, as electron-donating groups stabilize radical intermediates .

Anticancer Activity

  • Pyridinylmethylidene Derivatives: N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (compound 6, ) achieved IC₅₀ = 0.8 µM/L against MCF-7 cells, outperforming non-conjugated analogs. The pyridinyl group enhances metal chelation, facilitating interference with iron-dependent ribonucleotide reductase in cancer cells.
  • Benzoxazolyl Derivatives (): Incorporating benzoxazole rings improves DNA intercalation but reduces selectivity, leading to broader cytotoxicity.

Physicochemical and Structural Properties

Compound Substituents logP* IC₅₀ (MCF-7, µM/L) Key Features
This compound 2,5-OCH₃ ~1.8 Not reported High polarity, strong H-bonding
N-(2,5-Dimethylphenyl)hydrazinecarbothioamide 2,5-CH₃ ~2.1 0.8 High lipophilicity, potent anticancer
N-(2,5-Dichlorophenyl)-derivative 2,5-Cl + dimethoxybenzylidene ~2.5 Not reported Cytotoxic, electron-deficient ring
Pyridinylmethylidene derivative (6) 2,5-CH₃ + pyridinyl ~1.9 0.8 Metal chelation, ribonucleotide reductase inhibition

*Estimated using fragment-based methods.

Research Findings and Implications

  • Methoxy vs. Methyl Trade-offs : While 2,5-dimethoxy substitution enhances antioxidant activity, methyl groups (e.g., 2,5-dimethylphenyl) improve anticancer potency, suggesting a balance between polarity and lipophilicity is critical for drug design.
  • Conjugated Systems : Pyridinylmethylidene or benzoxazolyl groups introduce additional binding sites, improving target specificity but complicating synthesis.
  • Metal Chelation : Derivatives with pyridine or morpholine substituents (–9) exhibit enhanced anticancer mechanisms via copper or iron chelation, disrupting redox homeostasis in cancer cells.

Biological Activity

N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H14N2O2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazinecarbothioamide derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound analogs on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
1MCF-78.50Induces apoptosis
2MCF-712.51Cell cycle arrest

These findings suggest that the compound may induce apoptosis and halt the cell cycle in cancer cells, which is critical for developing effective cancer therapies.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus3.91
Escherichia coli7.81
Candida albicans4.00

The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity.

Experimental Findings

In a study using animal models, the compound demonstrated a dose-dependent anticonvulsant effect in the pentylenetetrazole (PTZ) seizure model.

Dose (mg/kg)Seizure Protection (%)
1030
2050
4080

These results suggest that the compound could be a candidate for further development as an anticonvulsant medication.

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